molecular formula C13H15NO2 B1309026 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde CAS No. 36149-66-3

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1309026
CAS No.: 36149-66-3
M. Wt: 217.26 g/mol
InChI Key: SGCYPGGANRMDOS-UHFFFAOYSA-N
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Description

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes an ethyl group, a methoxy group, and a methyl group attached to the indole ring, along with an aldehyde functional group at the third position .

Biochemical Analysis

Biochemical Properties

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antioxidant, antimicrobial, and anticancer activities . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which are crucial for cell signaling . Additionally, they can influence the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular functions and health.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as a receptor agonist or antagonist, depending on the specific target. For instance, indole derivatives have been shown to bind to the aryl hydrocarbon receptor, leading to the activation of downstream signaling pathways . This binding can result in the modulation of gene expression and subsequent biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidation and other chemical transformations, which may affect their biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular responses and overall health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant or anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetics.

Preparation Methods

The synthesis of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions typically include glacial acetic acid and concentrated hydrochloric acid . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the positions adjacent to it.

Major products formed from these reactions include the corresponding carboxylic acids, primary alcohols, and substituted indole derivatives.

Scientific Research Applications

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde has various scientific research applications:

Comparison with Similar Compounds

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.

Properties

IUPAC Name

1-ethyl-5-methoxy-2-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-14-9(2)12(8-15)11-7-10(16-3)5-6-13(11)14/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCYPGGANRMDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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